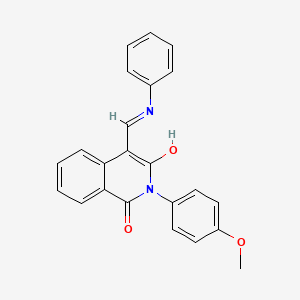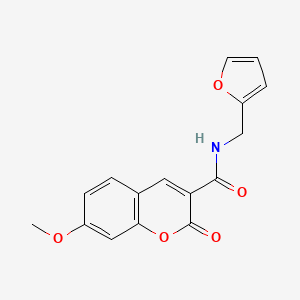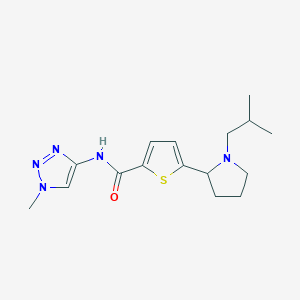![molecular formula C25H36N2O4 B6079067 2-[1-(3,5-dimethoxybenzyl)-4-(4-isopropoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6079067.png)
2-[1-(3,5-dimethoxybenzyl)-4-(4-isopropoxybenzyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(3,5-dimethoxybenzyl)-4-(4-isopropoxybenzyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is known to possess a unique chemical structure that makes it a promising candidate for various research studies.
科学的研究の応用
2-[1-(3,5-dimethoxybenzyl)-4-(4-isopropoxybenzyl)-2-piperazinyl]ethanol has been studied extensively for its potential therapeutic applications. This compound has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
作用機序
The mechanism of action of 2-[1-(3,5-dimethoxybenzyl)-4-(4-isopropoxybenzyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of various enzymes and proteins that are involved in the inflammatory response, such as cyclooxygenase-2 and nuclear factor-kappa B. Additionally, this compound has been found to activate various signaling pathways that are involved in cell survival and proliferation, such as the Akt and ERK pathways.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, in various cell types. Additionally, this compound has been found to induce apoptosis in cancer cells and inhibit their proliferation. It has also been found to reduce blood pressure and improve endothelial function in animal models of hypertension.
実験室実験の利点と制限
One of the main advantages of using 2-[1-(3,5-dimethoxybenzyl)-4-(4-isopropoxybenzyl)-2-piperazinyl]ethanol in lab experiments is its unique chemical structure, which makes it a promising candidate for various research studies. Additionally, this compound has been found to possess several therapeutic properties, which make it a potential candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-[1-(3,5-dimethoxybenzyl)-4-(4-isopropoxybenzyl)-2-piperazinyl]ethanol. One of the future directions is to investigate the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to investigate the mechanism of action of this compound and its potential use in the treatment of various cancers. Furthermore, future research should focus on improving the solubility of this compound in water to facilitate its administration in vivo.
合成法
The synthesis of 2-[1-(3,5-dimethoxybenzyl)-4-(4-isopropoxybenzyl)-2-piperazinyl]ethanol involves several steps. The initial step involves the reaction of 3,5-dimethoxybenzaldehyde and 4-isopropoxybenzaldehyde with piperazine in the presence of a catalyst to form the intermediate product. The intermediate product is then subjected to reduction with sodium borohydride to obtain the final product, this compound.
特性
IUPAC Name |
2-[1-[(3,5-dimethoxyphenyl)methyl]-4-[(4-propan-2-yloxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O4/c1-19(2)31-23-7-5-20(6-8-23)16-26-10-11-27(22(18-26)9-12-28)17-21-13-24(29-3)15-25(14-21)30-4/h5-8,13-15,19,22,28H,9-12,16-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWAUZBYVZFDBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CN2CCN(C(C2)CCO)CC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-oxo-2-[4-(2-pyridinylmethyl)-1-piperazinyl]ethyl}-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B6078995.png)

![2-{[3-(3,5-dichloro-2-methoxyphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6078999.png)
![N-(2-methoxyethyl)-6-[2-(3-pyridinyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6079005.png)
![ethyl (diethoxymethyl)[(diethylamino)methyl]phosphinate](/img/structure/B6079007.png)
![3-{1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6079012.png)

![2-[(2,6-dichlorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B6079024.png)
![N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B6079038.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6079046.png)
![N-(4-methylphenyl)-N'-(6-{[(4-methylphenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)guanidine](/img/structure/B6079051.png)

![1-(5-chloro-2-methylphenyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B6079065.png)
![N'-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-3-nitrobenzohydrazide](/img/structure/B6079075.png)